molecular formula C18H19N5O B2748272 1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide CAS No. 2034339-64-3

1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2748272
CAS No.: 2034339-64-3
M. Wt: 321.384
InChI Key: RGCAHRDFQJPSJQ-UHFFFAOYSA-N
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Description

1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the pyrazole. The tetrahydropyrazolo[1,5-a]pyridine moiety adds further complexity to the structure, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the construction of the tetrahydropyrazolo[1,5-a]pyridine moiety. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or phenylboronic acid in a coupling reaction.

    Construction of the Tetrahydropyrazolo[1,5-a]pyridine Moiety: This can be done through cyclization reactions involving appropriate precursors.

Industrial production methods may involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening, and process optimization techniques.

Chemical Reactions Analysis

1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. It could be studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-methyl-3-phenyl-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-methyl-3-phenyl-1H-pyrazole-5-carboxamide: This compound lacks the tetrahydropyrazolo[1,5-a]pyridine moiety, making it less complex and potentially less bioactive.

    3-phenyl-1H-pyrazole-5-carboxamide: This compound lacks both the methyl group and the tetrahydropyrazolo[1,5-a]pyridine moiety, further reducing its complexity.

    1-methyl-3-phenyl-N-(pyridin-5-yl)-1H-pyrazole-5-carboxamide: This compound has a pyridine ring instead of the tetrahydropyrazolo[1,5-a]pyridine moiety, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its complex structure, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

2-methyl-5-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-22-17(12-16(21-22)13-5-3-2-4-6-13)18(24)20-14-8-10-23-15(11-14)7-9-19-23/h2-7,9,12,14H,8,10-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCAHRDFQJPSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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